5,6-Dibromo-2,1,3-benzothiadiazole
Overview
Description
5,6-Dibromo-2,1,3-benzothiadiazole is a building block or monomer for the synthesis of light-emitting diodes and conducting polymers for organic electronics .
Synthesis Analysis
The synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole involves the use of 5,6-difluoro-2,3-diamine dihydrochloric acid via 5,6-difluoro-4,7-dibromobenzo .Molecular Structure Analysis
The molecular formula of 5,6-Dibromo-2,1,3-benzothiadiazole is C6H2Br2N2S . The structure of the benzothiadiazole ring suggests a quinonoid character .Chemical Reactions Analysis
Extra fluorine atoms on the benzothiadiazole ring make the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors. This introduces better electron affinity and further lowers the band gap of the semiconducting materials .Scientific Research Applications
1. Optoelectronic Applications
- Summary of Application: 5,6-Dibromo-2,1,3-benzothiadiazole is used in the synthesis of light-emitting conjugated organic compounds. These compounds have adjustable optoelectronic properties, making them suitable for use in field-effect transistors, sensors, light-emitting diodes, and photovoltaic cells .
- Methods of Application: The relationship between the structure and the photophysical properties of the material used is important for developing high-performance systems. One strategy is to decrease the band gap of conjugated compounds, often achieved through a “donor–acceptor” approach .
- Results or Outcomes: The functional groups can affect the energy levels of materials, influencing the color of the light emitted. This has led to the development of high-performance optoelectronic systems .
2. Organic Electronics
- Summary of Application: 5,6-Dibromo-2,1,3-benzothiadiazole is used in the synthesis of donor-acceptor materials for organic electronics .
- Methods of Application: The compound is used in the synthesis of π-spacer–acceptor–π-spacer type compounds. The highest yields of these compounds were obtained by means of the Stille reaction .
- Results or Outcomes: The optical and electrochemical properties of the obtained π-spacer–acceptor–π-spacer type compounds showed a red shift of absorption maxima with lower absorptive and luminescent capacity .
3. Synthesis of Photovoltaic Materials
- Summary of Application: This compound is used in the synthesis of photovoltaic materials. The addition of the 2,2’-bithiophene fragment as a π-spacer resulted in an unexpected increase of the extinction coefficient in the UV/vis spectra .
- Methods of Application: The compound is used in the synthesis of π-spacer–acceptor–π-spacer type compounds .
- Results or Outcomes: The optical and electrochemical properties of the obtained π-spacer–acceptor–π-spacer type compounds showed a red shift of absorption maxima with lower absorptive and luminescent capacity .
4. Organic Light-Emitting Diodes
- Summary of Application: 5,6-Dibromo-2,1,3-benzothiadiazole and its derivatives are very important acceptor units used in the development of photoluminescent compounds for the molecular construction of OLEDs .
- Methods of Application: The compound is used in the synthesis of various polymers, small molecules, and metal complexes .
- Results or Outcomes: The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .
5. High Power Conversion Efficiency Organic Solar Cells
- Summary of Application: The compound is used in the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells .
- Methods of Application: Fluorination lowers the polymer HOMO level, resulting in high open-circuit voltages well exceeding 0.7 V .
- Results or Outcomes: The use of this compound in the synthesis of polymers for organic solar cells has resulted in high power conversion efficiencies .
6. High Mobility Organic Field-Effect Transistors
- Summary of Application: The compound is used in the synthesis of polymers for high mobility OFETs .
- Methods of Application: Fluorination lowers the polymer HOMO level .
- Results or Outcomes: The use of this compound in the synthesis of polymers for OFETs has resulted in high mobility devices .
7. Synthesis of Light-Emitting Diodes
- Summary of Application: This compound is used in the synthesis of light-emitting diodes .
- Methods of Application: The compound is used as a building block or monomer for the synthesis of light-emitting diodes .
- Results or Outcomes: The use of this compound in the synthesis of light-emitting diodes has resulted in high-performance devices .
8. Conducting Polymers for Organic Electronics
- Summary of Application: This compound is used in the synthesis of conducting polymers for organic electronics .
- Methods of Application: The compound is used as a building block or monomer for the synthesis of conducting polymers .
- Results or Outcomes: The use of this compound in the synthesis of conducting polymers has resulted in high-performance devices .
9. Synthesis of Photoluminescent Compounds
- Summary of Application: This compound is used in the synthesis of photoluminescent compounds .
- Methods of Application: The compound is used in the synthesis of various polymers, small molecules and metal complexes .
- Results or Outcomes: The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,6-dibromo-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDGOHYQUCNHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453175 | |
Record name | 5,6-Dibromo-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromo-2,1,3-benzothiadiazole | |
CAS RN |
18392-81-9 | |
Record name | 5,6-Dibromo-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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